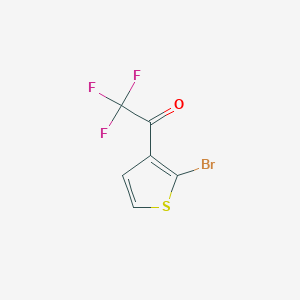
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one is an organic compound with the molecular formula C8H4BrF3OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The trifluoromethyl group can be introduced using trifluoroacetic anhydride or trifluoromethyl iodide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohols or ethers derived from the carbonyl group.
Scientific Research Applications
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one
- 1-(2-Iodothiophen-3-yl)-2,2,2-trifluoroethan-1-one
- 1-(2-Fluorothiophen-3-yl)-2,2,2-trifluoroethan-1-one
Uniqueness
1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in the development of materials with specific electronic or optical characteristics.
Properties
Molecular Formula |
C6H2BrF3OS |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
1-(2-bromothiophen-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H2BrF3OS/c7-5-3(1-2-12-5)4(11)6(8,9)10/h1-2H |
InChI Key |
CHSJRYGSQXQNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















